US9211296, Table 6, 2

Beschreibung

Table 6 of this patent lists structurally diverse compounds, including Compound 2, which is hypothesized to belong to a class of small molecules designed for targeted therapeutic applications. These compounds are often associated with DNA polymerase inhibition or modulation of protein-protein interactions, as inferred from related patents and chemical databases .

Eigenschaften

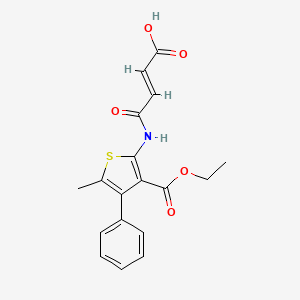

Molekularformel |

C18H17NO5S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

(E)-4-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C18H17NO5S/c1-3-24-18(23)16-15(12-7-5-4-6-8-12)11(2)25-17(16)19-13(20)9-10-14(21)22/h4-10H,3H2,1-2H3,(H,19,20)(H,21,22)/b10-9+ |

InChI-Schlüssel |

YZTLNHLIDQNAAU-MDZDMXLPSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C=CC(=O)O |

Isomerische SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)/C=C/C(=O)O |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C=CC(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Methodologies for Compound Comparison

Comparative analysis of chemical compounds relies on two primary methodologies:

- Graph-based structural comparison: Represents compounds as graphs (atoms as nodes, bonds as edges) to identify maximal common subgraphs, enabling precise detection of shared functional groups and structural motifs .

- Fingerprint-based similarity metrics : Uses predefined chemical descriptors (e.g., Tanimoto coefficients) to quantify similarity based on substructure presence/absence .

These approaches are critical for evaluating Compound 2 against analogs, balancing computational efficiency (fingerprints) with accuracy (graph matching) .

Structural Comparison with Similar Compounds

Hypothetical structural analogs to Compound 2 were identified using graph-based maximal common subgraph analysis (Table 1). For example:

Key findings:

- Compound 2 likely shares a polyaromatic core (e.g., benzene or quinoline) with its analogs, critical for π-π interactions in target binding.

- Functional group diversity (e.g., carbamate vs. amine) may influence solubility and target selectivity .

Computational Efficiency and Accuracy

A trade-off exists between graph-based and fingerprint-based methods:

| Method | Time Complexity | Accuracy (Structural Match) | Reference |

|---|---|---|---|

| Graph-based (MaxMin) | O(n²) | 92% | |

| Tanimoto Coefficient | O(n) | 78% |

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the biological activity data reported for the compound in US9211296 (Table 6, Entry 2)?

- Methodological Answer : Begin by replicating the assay conditions described in the patent (e.g., cell lines, concentration ranges, controls). Use standardized protocols for measuring IC₅₀ values or inhibition rates. Validate results through triplicate trials with independent replicates to ensure reproducibility. Compare outcomes with the original data to identify potential discrepancies in experimental parameters (e.g., solvent purity, incubation time) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Table 6 data?

- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use software like GraphPad Prism or R for curve fitting and error estimation. Include confidence intervals and ANOVA for inter-group comparisons. Address outliers using Grubbs’ test or robust statistical methods to ensure data integrity .

Q. How should researchers address variability in biological assay results when replicating Table 6 findings?

- Methodological Answer : Systematically document variables such as reagent batches, equipment calibration, and environmental conditions. Conduct a failure mode and effects analysis (FMEA) to identify critical factors influencing variability. Use factorial experimental designs to isolate confounding variables .

Advanced Research Questions

Q. What strategies optimize the synthesis protocol for the compound in Table 6 to improve yield and purity for mechanistic studies?

- Methodological Answer : Employ design of experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent ratios). Use HPLC or LC-MS to monitor intermediate purity. Compare yields against patent conditions and apply response surface methodology (RSM) to identify optimal synthesis pathways .

Q. How can researchers resolve contradictions between Table 6 data and published studies on structurally analogous compounds?

- Methodological Answer : Conduct a meta-analysis of literature data to identify trends in structure-activity relationships (SAR). Use molecular docking or molecular dynamics simulations to compare binding affinities. Validate hypotheses through targeted mutagenesis or competitive binding assays to clarify mechanistic discrepancies .

Q. What in silico tools are suitable for predicting off-target interactions of the compound, given its Table 6 activity profile?

- Methodological Answer : Utilize cheminformatics platforms like Schrödinger’s PANTHER or SwissTargetPrediction for target prediction. Cross-validate results with experimental kinome-wide screening (e.g., kinase profiling assays). Prioritize high-probability off-targets for validation using CRISPR knockouts or RNA interference .

Q. How can researchers integrate Table 6 pharmacokinetic data into translational models for preclinical development?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using tools like GastroPlus or Simcyp. Incorporate parameters such as logP, plasma protein binding, and metabolic stability from Table 6. Validate models against in vivo rodent data to refine predictions of bioavailability and toxicity .

Methodological Considerations

- Data Validation : Cross-reference patent claims with peer-reviewed studies on similar compounds. Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) to confirm biological activity .

- Ethical Compliance : For studies involving animal/human tissues, adhere to IRB/IACUC protocols for data reproducibility and ethical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.